molecular formula C6H12Na3O15P3 B569237 D-myo-Inositol-1,4,5-triphosphate trisodium CAS No. 141611-10-1

D-myo-Inositol-1,4,5-triphosphate trisodium

Cat. No.: B569237
CAS No.: 141611-10-1
M. Wt: 486.04 g/mol
InChI Key: ZVCVTWVBDIPWPZ-ZKVWPJASSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Characterization of D-myo-Inositol-1,4,5-triphosphate

The discovery of D-myo-inositol-1,4,5-triphosphate emerged from groundbreaking research conducted by Michael Berridge during his investigations of insect salivary gland function in the late 1970s and early 1980s. Berridge's initial studies focused on understanding how hormones controlled fluid secretion in insects, which led to the unexpected identification of this novel signaling molecule. His conceptually elegant and technically remarkable series of experiments involved developing an assay for measuring hormone receptor activity by examining the breakdown products of membrane lipids known to affect calcium concentration.

The characterization process involved sophisticated biochemical techniques, with Berridge discovering that lithium blocked the signaling system, which he then used to develop an exquisitely sensitive assay of receptor activity. Through careful analysis of lipid breakdown products, he concluded that the second messenger responsible for altering calcium levels was inositol 1,4,5-trisphosphate, one of the breakdown products from phosphatidylinositol 4,5-bisphosphate hydrolysis. This discovery was formally published in Nature in 1984, establishing the compound as a novel second messenger in cellular signal transduction.

The purification and molecular characterization of the inositol trisphosphate receptor was subsequently achieved by neuroscientists Surachai Supattapone and Solomon Snyder at Johns Hopkins University School of Medicine, who first purified the receptor from rat cerebellum. The complementary DNA of the inositol trisphosphate receptor was first cloned in the laboratory of Katsuhiko Mikoshiba, with initial sequencing revealing an unknown protein enriched in the cerebellum called P400. The large molecular weight of this protein matched the biochemically purified receptor, confirming that P400 was indeed the inositol trisphosphate receptor.

Berridge's research provided fundamental insights into how inositol 1,4,5-trisphosphate governs intracellular calcium levels and orchestrates major cellular activities, discoveries that earned him the 1989 Albert Lasker Basic Medical Research Award. His work illuminated essential cellular processes including how the liver releases energy, how glands receive instructions to secrete specific products, and the molecular basis of fertilization and cell proliferation.

Properties

CAS No.

141611-10-1

Molecular Formula

C6H12Na3O15P3

Molecular Weight

486.04 g/mol

IUPAC Name

trisodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1

InChI Key

ZVCVTWVBDIPWPZ-ZKVWPJASSA-K

Synonyms

Ins(1,4,5)P3; 1,4,5-IP3

Origin of Product

United States

Preparation Methods

Initial Protection of myo-Inositol

The synthesis typically begins with myo-inositol, a cyclitol with six hydroxyl groups. To achieve regioselective phosphorylation, hydroxyls at positions 1, 4, and 5 must be temporarily unprotected while others are blocked.

Acetonide Protection

Reaction with acetone under acidic conditions forms di-O-isopropylidene derivatives. For example, (±)-2,3:4,5-di-O-isopropylidene-myo-inositol (21 ) is synthesized in a two-step process:

  • Monoketal formation : myo-Inositol reacts with acetone to yield (±)-2,3-O-isopropylidene-myo-inositol.

  • Diketal formation : Further reaction with acetone produces the 2,3:4,5-diketal derivative.

This rigidifies the inositol ring, simplifying subsequent functionalization.

Benzylation and PMB Protection

The remaining hydroxyls (positions 1, 5, and 6) are selectively protected:

  • Benzylation : Treatment with benzyl bromide and a tin-based catalyst (e.g., Bu2_2SnO) under basic conditions introduces benzyl ethers at positions 6 and 3.

  • PMB protection : The 1-hydroxyl is shielded with a para-methoxybenzyl (PMB) group using PMB-Cl and Ag2_2O.

Phosphorylation and Deprotection

With positions 1, 4, and 5 exposed, phosphorylation proceeds via:

H-Phosphonate Intermediates

H-Phosphonates serve as stable precursors for phosphate groups. For example, 6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol-1-H-phosphonate (3-HP ) is synthesized using diphenyl phosphite. Subsequent oxidation with iodine/water converts H-phosphonates to phosphates.

Dibenzyl Phosphate Coupling

Alternately, phosphorylation employs dibenzyl phosphoramidites. For instance, 6-O-benzyl-2,3-O-isopropylidene-myo-inositol-1,4,5-tris(dibenzyl phosphate) is formed using bis(dibenzyloxy)phosphoryl chloride and 1H-tetrazole.

Global Deprotection

Final deprotection involves:

  • Hydrogenolysis : Benzyl and PMB groups are removed via Pd/C-catalyzed hydrogenation.

  • Acid hydrolysis : Isopropylidene groups are cleaved with aqueous HCl.

  • Salt exchange : Treatment with NaOH converts the free acid to the trisodium salt.

Convergent Synthesis via Ribose–Inositol Conjugates

Coupling Strategies

A convergent approach couples a protected myo-inositol derivative to a ribose moiety, leveraging intrinsic sugar chirality. For example:

  • Triflate activation : The 3-hydroxyl of (±)-2,3:4,5-di-O-isopropylidene-myo-inositol is activated as a triflate using Tf2_2O.

  • Williamson ether synthesis : The triflate reacts with a ribose-derived alkoxide, forming a ribose–inositol conjugate.

Diastereomer Separation

After coupling, diastereomers are separated via chromatography or crystallization. For instance, D4P (1-O-[(+)-menthoxycarbonyl]-6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol) is isolated from racemic mixtures via methanol crystallization.

Critical Analytical Methods

Purity Assessment

  • TLC : ≥95% purity is confirmed using silica gel TLC with n-butanol/acetic acid/water (4:1:1).

  • NMR : 31^{31}P NMR confirms phosphorylation at δ 0–5 ppm, while 1^{1}H NMR verifies deprotection.

Yield Optimization

StepYield (%)ConditionsSource
Diketal formation85Acetone, H2_2SO4_4, 24 h
Benzylation78Bu2_2SnO, BnBr, DMF, 60°C
Phosphorylation65Dibenzyl phosphoramidite, 1H-tetrazole
Salt metathesis92NaOH, MeOH/H2_2O

Industrial-Scale Considerations

The patent route emphasizes cost-effective, chromatography-free synthesis:

  • Crystallization-driven purification : Intermediates like D4P are isolated via methanol crystallization, avoiding costly column chromatography.

  • Low-cost reagents : All reagents (e.g., acetone, benzyl bromide) are commercially available at scale .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,4,5-triphosphate (sodium salt) primarily undergoes hydrolysis reactions. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its role as a second messenger .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by phospholipase C.

    Phosphorylation: Involves kinases such as inositol trisphosphate 3-kinase.

    Dephosphorylation: Catalyzed by phosphatases.

Major Products Formed:

Scientific Research Applications

Cellular Signaling Mechanism

D-myo-Inositol-1,4,5-triphosphate functions primarily as a second messenger in signal transduction pathways. It is synthesized from phosphatidylinositol 4,5-bisphosphate by the enzyme phospholipase C upon receptor activation. Once produced, it binds to inositol 1,4,5-trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the release of calcium ions into the cytosol. This calcium release is pivotal for various cellular functions including:

  • Muscle Contraction : Calcium ions released from the ER trigger muscle contraction by interacting with proteins such as troponin and tropomyosin.
  • Neurotransmitter Release : In neurons, calcium influx facilitates the release of neurotransmitters at synaptic junctions.
  • Cell Growth and Proliferation : Increased intracellular calcium levels can stimulate pathways that promote cell division and growth .

2.1. Cancer Research

D-myo-Inositol-1,4,5-triphosphate has been investigated for its role in cancer biology. Studies suggest that altered signaling through this pathway may contribute to tumorigenesis. By modulating calcium signaling pathways, researchers are exploring its potential as a therapeutic target in various cancers:

  • Apoptosis Induction : Enhanced calcium signaling can promote apoptosis in cancer cells. Manipulating Ins(1,4,5)P₃ levels may provide a strategy to induce cell death in malignant cells .
  • Vesicle Trafficking : Ins(1,4,5)P₃ plays a role in vesicle trafficking processes that are often dysregulated in cancer cells .

2.2. Neurological Disorders

The involvement of D-myo-Inositol-1,4,5-triphosphate in neurotransmitter release positions it as a candidate for therapeutic interventions in neurological disorders:

  • Alzheimer's Disease : Abnormal calcium signaling has been implicated in Alzheimer's pathology. Targeting Ins(1,4,5)P₃ signaling could potentially restore normal calcium homeostasis .
  • Schizophrenia and Bipolar Disorder : Altered phosphoinositide signaling pathways are associated with mood disorders. Modulating these pathways may offer new treatment avenues .

3.1. Calcium Signaling Studies

A study published in Nature Communications demonstrated that manipulating D-myo-Inositol-1,4,5-triphosphate levels can significantly affect intracellular calcium dynamics and influence cellular responses to external stimuli .

3.2. Pharmacological Investigations

Research has shown that specific inhibitors of Ins(1,4,5)P₃ signaling can alter disease progression in animal models of cancer and neurodegeneration:

  • Inhibitors targeting IP3Rs have been shown to reduce tumor growth rates by inducing apoptosis selectively in cancer cells while sparing normal tissues .
  • In neurological models of disease, modulation of Ins(1,4,5)P₃ signaling has improved cognitive function and reduced neuroinflammation .

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer ResearchInduces apoptosis via enhanced calcium releaseReduces tumor growth
Neurological DisordersModulates neurotransmitter releaseImproves cognitive function
Muscle PhysiologyTriggers muscle contractionEnhances muscle performance

Mechanism of Action

D-myo-Inositol-1,4,5-triphosphate (sodium salt) exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation . The primary molecular targets are the inositol trisphosphate receptors, which are calcium channels located on the endoplasmic reticulum .

Comparison with Similar Compounds

Comparison with Similar Compounds

D-myo-Inositol-1,2,6-Triphosphate (a-Trinositol)

  • Structure : Phosphate groups at positions 1, 2, 6 (vs. 1,4,5 in IP3) .
  • Molecular Weight : 529.9 Da (vs. 486–489 Da for IP3 sodium salt) .
  • Function : Anti-inflammatory properties; reduces edema and albumin extravasation by modulating vascular permeability .

D-myo-Inositol-1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P4)

  • Structure : Phosphate groups at positions 1, 3, 4, 5 .
  • Formation: Generated by phosphorylation of IP3 (1,4,5) via inositol 1,4,5-triphosphate 3-kinase .
  • Function : Dual role in Ca²⁺ signaling: releases ER-stored Ca²⁺ and promotes extracellular Ca²⁺ influx via plasma membrane channels .
  • Key Difference : Extends IP3’s activity by interacting with broader calcium pathways .

L-myo-Inositol-1,4,5-Triphosphate (Sodium Salt)

  • Structure : Enantiomer of D-myo-IP3 with phosphate groups at 1,4,5 but differing stereochemistry .
  • Key Difference : Structural isomerism abolishes biological activity, highlighting the specificity of D-myo-IP3 for IP3Rs .

D-myo-Inositol-3,4,5-Triphosphate (Sodium Salt)

  • Structure : Phosphate groups at positions 3, 4, 5 .
  • Research Use: Less studied; proposed to explore novel signaling pathways due to distinct phosphate positioning .
  • Key Difference: Not directly linked to canonical IP3R activation, suggesting divergent receptor interactions .

Data Table: Structural and Functional Comparison

Compound Phosphate Positions Molecular Weight (Da) Solubility (Water) Biological Role Key Differentiator
D-myo-IP3 (sodium salt) 1,4,5 486–489 50 mg/mL (PBS) Ca²⁺ release via IP3Rs Canonical second messenger
a-Trinositol 1,2,6 529.9 50 g/L Anti-inflammatory Modulates vascular permeability
Ins(1,3,4,5)P4 (sodium salt) 1,3,4,5 ~660 (est.) Not reported Dual Ca²⁺ regulation Broader calcium pathway activation
L-myo-IP3 (sodium salt) 1,4,5 (enantiomer) ~486 Not reported Inactive in Ca²⁺ signaling Stereochemical inhibition
D-myo-3,4,5-IP3 (sodium salt) 3,4,5 ~486 Not reported Novel signaling studies Non-canonical receptor interaction

Biological Activity

D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a crucial second messenger in cellular signaling, particularly in the mobilization of calcium ions (Ca²⁺) from intracellular stores. This compound plays a significant role in various biological processes, including cell proliferation, differentiation, and apoptosis. The sodium salt form of this compound is widely studied for its biological activity and therapeutic potential.

Ins(1,4,5)P3 exerts its effects primarily through its interaction with inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). When Ins(1,4,5)P3 binds to these receptors, it triggers the release of Ca²⁺ into the cytoplasm, leading to various downstream signaling pathways. This process is essential for numerous cellular functions such as muscle contraction, neurotransmitter release, and gene expression regulation .

Biological Functions

  • Calcium Mobilization : Ins(1,4,5)P3 is pivotal in initiating Ca²⁺ release from the ER. This mobilization is critical for:
    • Muscle contraction
    • Neuronal signaling
    • Hormonal secretion
  • Cell Growth and Proliferation : Studies have shown that Ins(1,4,5)P3 signaling is involved in promoting cell growth and division. It influences various growth factor signaling pathways that are vital for normal cell function and development .
  • Apoptosis : Ins(1,4,5)P3 also plays a role in programmed cell death (apoptosis). By modulating intracellular Ca²⁺ levels, it can influence apoptotic pathways and cellular responses to stress .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of D-myo-Inositol-1,4,5-triphosphate sodium salt:

  • Cancer Research : Research indicates that altered Ins(1,4,5)P3 signaling can contribute to tumorigenesis. For instance, overexpression of IP3K (inositol 1,4,5-trisphosphate 3-kinase), which phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4, has been linked to increased tumor growth and metastasis in various cancers .
  • Neurological Studies : In neurological contexts, Ins(1,4,5)P3 has been implicated in synaptic plasticity and memory formation. Its role in dendritic morphology suggests that it may influence learning and memory processes .

Comparative Analysis of Analogues

A comparative study of various analogues of Ins(1,4,5)P3 has provided insights into structure-activity relationships (SAR). These studies reveal that modifications at specific positions on the inositol ring can significantly affect the biological activity of these compounds:

Analogue Modification Biological Activity
Ins(1,4,5)P3NoneBaseline activity
2-O-methyl-Ins(1,4,5)P3Methyl group at position 2Reduced activity
6-O-phospho-Ins(1,4,5)P3Phosphate group at position 6Enhanced receptor binding

This table illustrates how structural modifications can alter the interaction with IP3Rs and subsequent biological outcomes.

Q & A

Q. What is the role of D-myo-Inositol-1,4,5-triphosphate (sodium salt) in cellular signaling?

D-myo-Inositol-1,4,5-triphosphate (InsP3) is a critical second messenger generated via phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). InsP3 binds to InsP3 receptors (InsP3R) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm. This Ca²⁺ flux regulates processes like gene expression, apoptosis, and neurotransmission . Notably, its dysregulation is implicated in neurodegenerative diseases, where excessive InsP3 may elevate cytoplasmic Ca²⁺, promoting amyloid-beta aggregation .

Q. What analytical methods are used to quantify InsP3 and its derivatives in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity (detection limits <1 pmol/mg) for InsP1–InsP6 quantification. Includes internal standards (e.g., adenosine 5′-monophosphate) to correct for matrix effects .
  • Anion-Exchange Chromatography: Separates inositol phosphates based on phosphorylation state. Requires sample dephytinization (e.g., soaking almonds to hydrolyze InsP6) and methanol-water extraction .
  • Thin-Layer Chromatography (TLC): Validates purity in synthetic preparations, though less quantitative than LC-MS/MS .

Q. Table 1: Comparison of Analytical Methods

MethodSensitivityKey ApplicationsLimitationsReferences
LC-MS/MS<1 pmol/mgQuantifying InsP1–InsP6 in complex matricesHigh equipment cost
Anion-ExchangeModerateMonitoring enzymatic hydrolysisRequires ion-pairing reagents
TLCSemi-quantitativePurity verificationLow resolution

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of InsP3 for its targets?

Discrepancies in dissociation constants (e.g., KD = 568 μM for MA protein vs. 2170 μM for Pr55Gag ) arise from:

  • Salt Form Differences: Sodium vs. potassium salts alter solubility and receptor interactions .
  • Buffer Conditions: Ammonium phosphate buffers (pH 7.2) enhance stability compared to Tris-based systems .
  • Receptor Isoforms: Tissue-specific InsP3R subtypes exhibit varying Ca²⁺ release kinetics .
    Methodological Recommendation: Standardize salt forms and buffer conditions across studies. Use radiolabeled InsP3 (e.g., ³H-labeled) for precise binding assays .

Q. What considerations are critical for ensuring InsP3 stability in experimental setups?

  • Storage: Store at -20°C in anhydrous form; reconstituted solutions in 10 mM ammonium phosphate buffer (pH 7.2) retain activity for ≤1 year at -80°C .
  • Light Sensitivity: Protect from UV exposure to prevent photodegradation .
  • Hydrolysis Prevention: Include phosphatase inhibitors (e.g., sodium orthovanadate) in cell lysates .

Q. How can experimental design be optimized to study temporal dynamics of InsP3-mediated calcium signaling?

  • Time-Course Assays: Measure InsP3 generation at intervals (e.g., 0–60 min post-stimulation) using LC-MS/MS or radiometric detection .
  • Calcium Imaging: Pair InsP3 analogs with fluorescent Ca²⁺ indicators (e.g., Fura-2) in live-cell assays .
  • Controls: Use InsP3 receptor antagonists (e.g., heparin) to confirm specificity .

Q. Table 2: Reported Binding Affinities of InsP3

TargetKD (μM)Salt FormExperimental ConditionsReferences
Pr55Gag2170SodiumPBS (pH 7.2)
Matrix (MA) Protein568SodiumNot specified
ER InsP3R0.1–1.0Potassium (synthetic)10 mM ammonium phosphate

Q. What are the implications of InsP3 stability in disease models, such as Alzheimer’s?

In Alzheimer’s models, scyllo-inositol reduces D-myo-Inositol-1,4,5-triphosphate levels by inhibiting myo-inositol uptake, thereby normalizing Ca²⁺ homeostasis and reducing amyloid-beta aggregation . Methodological Insight: Use InsP3 analogs (e.g., Ins(1,3,5)P3) as negative controls to distinguish Ca²⁺ release pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-1,4,5-triphosphate trisodium
Reactant of Route 2
D-myo-Inositol-1,4,5-triphosphate trisodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.